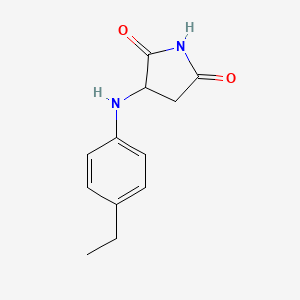

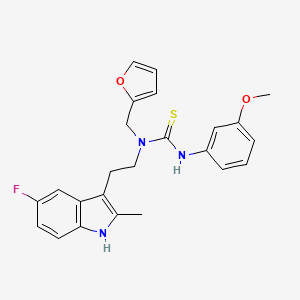

3-(4-Ethylanilino)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

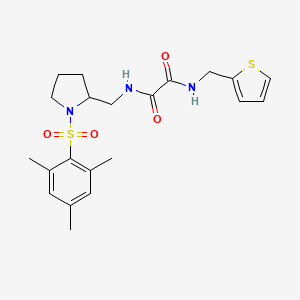

3-(4-Ethylanilino)pyrrolidine-2,5-dione is a chemical compound that has garnered extensive research interest due to its potential applications in various fields. It belongs to the class of organic compounds known as N-substituted carboxylic acid imides . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For instance, a new diazo derivative of a pyrrolidine-2,5-dione fused at position-3,4 to a dibenzobarrelene backbone has been prepared by coupling the previously reported N-arylsuccinimid precursor with aryldiazonium ion of aniline .Molecular Structure Analysis

The molecular structure of 3-(4-Ethylanilino)pyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring. The non-H atoms are nearly coplanar, with a maximum deviation .Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives, such as 3-(4-Ethylanilino)pyrrolidine-2,5-dione, have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis

The empirical formula of 3-(4-Ethylanilino)pyrrolidine-2,5-dione is C10H10N2O2, and its molecular weight is 190.20 . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用

Antibacterial Agents

The pyrrolidine-2,5-dione scaffold has been investigated for its antibacterial properties. Researchers have identified novel inhibitors of penicillin-binding protein 3 (PBP3) using this core structure. These inhibitors show promise in targeting multidrug-resistant bacterial strains, including Pseudomonas aeruginosa .

Anticonvulsant and Antinociceptive Activities

Derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant and antinociceptive activities in animal models. These studies highlight the potential of this scaffold in neurological research .

Stereochemistry and Drug Design

The stereogenicity of carbons in the pyrrolidine ring significantly influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins. Medicinal chemists can exploit this feature to design new pyrrolidine compounds with specific biological profiles .

Synthetic Strategies

Researchers have employed two main synthetic strategies:

- Functionalization of Preformed Rings : For example, proline derivatives are functionalized pyrrolidine rings .

Physicochemical Parameters

Comparing pyrrolidine with the parent aromatic pyrrole and cyclopentane, researchers have explored the influence of steric factors on biological activity. Understanding these parameters aids in rational drug design .

Binding Conformation Studies

Researchers have investigated binding conformations of pyrrolidine-2,5-dione derivatives to specific protein targets. These studies provide insights into the interactions that contribute to the compound’s pharmacological effects .

作用機序

将来の方向性

The future directions of research on 3-(4-Ethylanilino)pyrrolidine-2,5-dione could involve the design of new molecules starting by studying the binding conformation of bicyclic sulfonamide . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

3-(4-ethylanilino)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-8-3-5-9(6-4-8)13-10-7-11(15)14-12(10)16/h3-6,10,13H,2,7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAJXFRABJGARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethylanilino)pyrrolidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2785330.png)

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2785331.png)

![methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether](/img/structure/B2785332.png)

![trans-Hexahydro-1h-furo[3,4-c]pyrrole](/img/structure/B2785333.png)

![3-ethyl-N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2785344.png)

![N-[2-(Cyclohexen-1-yl)-2-methylpropyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2785349.png)